Physicochemical Differentiation: XLogP3-AA and TPSA Comparison – 1,3-Oxazole vs. 1,2-Oxazole (Isoxazole) Isomer
The 5-substituted 1,3-oxazole isomer (CAS 1247391-77-0) exhibits an XLogP3-AA of −0.4 and a TPSA of 41.3 Ų, computed by PubChem [1]. The corresponding 1,2-oxazole (isoxazole) isomer (CAS 1042777-59-2) has a reported LogP of −0.337 and identical TPSA from computational prediction . While the TPSA values are equivalent (both 41.3 Ų, arising from the same heteroatom count), the subtle LogP difference (Δ ≈ 0.06 units) reflects the altered dipole moment of the 1,3-oxazole ring, which influences passive membrane permeability predictions. For procurement decisions in fragment-based screening library design, the 1,3-oxazole core offers a distinct hydrogen-bond acceptor geometry: the ring nitrogen is positioned meta to the methylene bridge, whereas in the 1,2-oxazole isomer it is ortho, altering the vector of the H-bond acceptor relative to the piperazine amine [1].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.4 (5-(piperazin-1-ylmethyl)-1,3-oxazole, CAS 1247391-77-0) |
| Comparator Or Baseline | LogP = −0.337 (5-(piperazin-1-ylmethyl)-1,2-oxazole / isoxazole, CAS 1042777-59-2) |
| Quantified Difference | ΔLogP ≈ 0.06 units (1,3-oxazole marginally more hydrophilic) |
| Conditions | Computed values: PubChem XLogP3-AA (2021.05.07 release) vs. vendor-reported LogP (Fluorochem) |
Why This Matters
Even small LogP differences affect chromatographic retention time and aqueous solubility screening outcomes; researchers building focused fragment libraries should not treat 1,3-oxazole and 1,2-oxazole building blocks as interchangeable without verifying the isomer identity.
- [1] PubChem. 5-(Piperazin-1-ylmethyl)isoxazole (CID 28781796). Computed Descriptors: XLogP3-AA = −0.4, TPSA = 41.3 Ų. National Center for Biotechnology Information, release 2021.05.07. View Source
